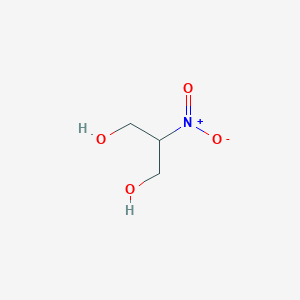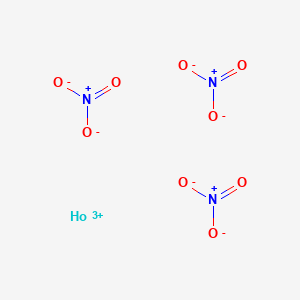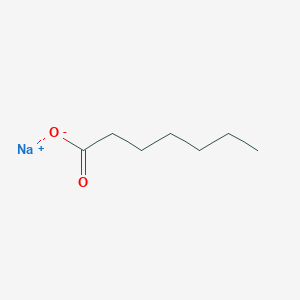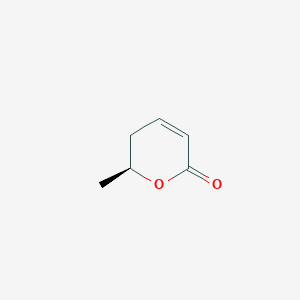
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one, also known as BCP, is a heterocyclic compound that has been used in various scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action that makes it useful in the study of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one involves the inhibition of enzyme activity through the formation of a covalent bond with the enzyme. This covalent bond disrupts the active site of the enzyme, preventing it from carrying out its function. 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one has also been shown to bind to certain receptors, leading to downstream signaling events.
Biochemical and Physiological Effects
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one in lab experiments is its high affinity for certain receptors and enzymes, making it a useful tool for studying their function. However, one limitation is that 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one can be toxic at high concentrations, making it important to use caution when handling this compound.
Orientations Futures
For the use of 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one in scientific research include the development of more specific inhibitors for certain enzymes and receptors, the study of its potential therapeutic applications in various diseases, and the exploration of its use in combination with other compounds for synergistic effects.
Conclusion
In conclusion, 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that has been used in various scientific research applications. Its unique synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it a valuable tool for studying enzyme kinetics, receptor binding, and potential therapeutic applications.
Méthodes De Synthèse
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one is synthesized using a specific method that involves the reaction of 4-chloro-2-nitroaniline with 3-bromoacetylacetone in the presence of a base. The resulting product is then reduced using sodium dithionite to yield 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one. This synthesis method has been optimized to produce high yields of 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one with good purity.
Applications De Recherche Scientifique
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one has been used in various scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and receptor binding. It has been shown to inhibit the activity of certain enzymes and can be used as a tool to study their function. 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one has also been used to study the binding of ligands to receptors and has been found to have high affinity for certain receptors.
Propriétés
Numéro CAS |
1698-63-1 |
|---|---|
Nom du produit |
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one |
Formule moléculaire |
C10H6BrClN2O |
Poids moléculaire |
285.52 g/mol |
Nom IUPAC |
5-bromo-4-chloro-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C10H6BrClN2O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
DKQRNDGOJIYNOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Br)Cl |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Br)Cl |
Autres numéros CAS |
1698-63-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol](/img/structure/B158256.png)






